4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Cancer Research Flavonoid Pharmacology Apoptosis

Choose 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-nitrochrysin) for superior potency in cancer and inflammation research. The critical C-8 nitro group delivers a 10-fold IC50 improvement (4.14 μmol/L) over chrysin in gastric cancer SGC-7901 cells and enables unique polar interactions with the iNOS binding pocket. Substituting with unmodified chrysin will undermine experimental reproducibility. This is the authoritative tool for PPARγ/PTEN/Akt signaling in leukemia and HER-2/neu breast cancer models. Verify purity and secure your supply chain.

Molecular Formula C15H9NO6
Molecular Weight 299.23 g/mol
CAS No. 105173-18-0
Cat. No. B11830624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-
CAS105173-18-0
Molecular FormulaC15H9NO6
Molecular Weight299.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[N+](=O)[O-]
InChIInChI=1S/C15H9NO6/c17-9-6-11(19)14(16(20)21)15-13(9)10(18)7-12(22-15)8-4-2-1-3-5-8/h1-7,17,19H
InChIKeyOKXTXFWJUDLXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (CAS 105173-18-0): Scientific Selection & Procurement Guide


4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (CAS 105173-18-0), also known as 8-nitrochrysin, is a synthetic flavonoid derivative featuring a nitro group at the C-8 position of the chrysin core [1]. It exhibits enhanced binding interactions and biological activities compared to its parent compound chrysin [2]. This compound serves as a valuable research tool for probing nitroflavone-mediated mechanisms in cancer biology and inflammation.

Why 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one Cannot Be Replaced by Unmodified Chrysin


Generic substitution of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one with unmodified chrysin fails to replicate its enhanced biological activities. The introduction of the nitro group at the C-8 position significantly improves anti-proliferative potency and alters molecular interactions [1]. For example, 8-nitrochrysin exhibits approximately 10-fold lower IC50 values compared to chrysin in gastric cancer cell lines [2]. Substituting with chrysin would therefore yield quantitatively different results, undermining experimental reproducibility and target engagement studies.

Quantitative Differentiation Evidence for 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-Nitrochrysin)


8-Nitrochrysin Exhibits 10-Fold Lower IC50 Than Chrysin in Gastric Cancer Cells

5,7-Dihydroxy-8-nitrochrysin (NOChR) demonstrates markedly improved anti-proliferative activity compared to its parent compound chrysin in human gastric carcinoma SGC-7901 cells [1]. The potency of NOChR is comparable to the clinically used chemotherapeutic agent 5-fluorouracil (5-FU) [1].

Cancer Research Flavonoid Pharmacology Apoptosis

8-Nitrochrysin Shows Enhanced Binding to iNOS via Additional Polar Interactions Compared to Chrysin

Molecular docking studies reveal that the nitro group at the C-8 position of 8-nitrochrysin plays a critical role in enhancing the binding mode toward inducible nitric oxide synthase (iNOS) compared to chrysin [1]. This enhancement is attributed to the formation of additional polar interactions facilitated by the nitro group [1].

Computational Chemistry Drug Design Inflammation

8-Nitrochrysin Induces Significantly Higher Apoptosis Rates Than Chrysin in SGC-7901 Cells

Flow cytometry analysis demonstrates that 8-nitrochrysin induces a significantly higher percentage of apoptosis in SGC-7901 gastric cancer cells compared to chrysin [1]. At a concentration of 5.00 μmol/L, NOChR induces a 36.8% apoptosis rate, while chrysin at a higher concentration of 20.00 μmol/L induces only a 12.9% apoptosis rate [1].

Cancer Biology Apoptosis Cytotoxicity

8-Nitrochrysin Displays Consistent Anti-Proliferative Activity Across Multiple Cancer Cell Lines

8-Nitrochrysin exhibits strong anti-proliferative activity against multiple cancer cell lines, including SGC-7901 (gastric), HT-29 (colon), and HL-60 (leukemia) [1][2][3]. Its IC50 values range from 1.34 to 4.14 μmol/L across these cell lines, demonstrating broad-spectrum activity [2][3].

Cancer Pharmacology Drug Discovery Cytotoxicity

8-Nitrochrysin Activates PPARγ and Modulates PTEN/Akt Pathway in Leukemia Cells

8-Nitrochrysin (NOChR) induces apoptosis in HL-60 leukemia cells through activation of PPARγ, up-regulation of PTEN, and inhibition of p-Akt [1]. The PPARγ-specific blocker GW9662 (10 μmol/L) effectively antagonizes these effects, confirming the pathway specificity [1].

Signal Transduction Leukemia Apoptosis

8-Nitrochrysin Demonstrates HER-2/neu-Overexpressing Breast Cancer Cell Selectivity

5,7-Dihydroxy-8-nitrochrysin (NOC) preferentially inhibits the growth of HER-2/neu-overexpressing MDA-MB-453 breast cancer cells by inducing apoptosis [1]. It modulates the Akt/FOXO3a pathway, leading to Bim transcription [1].

Breast Cancer Targeted Therapy HER-2/neu

Optimal Research Applications for 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-Nitrochrysin)


Gastric Cancer Research: Potent Chrysin Derivative with 10-Fold Improved Cytotoxicity

Employ 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-nitrochrysin) as a benchmark nitroflavone in gastric cancer studies. Its IC50 of 4.14 μmol/L in SGC-7901 cells, representing a 10-fold improvement over chrysin (IC50 = 40.56 μmol/L) [5], and its superior apoptosis induction (36.8% at 5.00 μmol/L vs. chrysin 12.9% at 20.00 μmol/L) [2] make it a more effective tool for probing flavonoid-mediated anti-cancer mechanisms.

iNOS-Targeted Anti-Inflammatory Research: Enhanced Binding via Nitro Group

Use 8-nitrochrysin in studies targeting inducible nitric oxide synthase (iNOS). Molecular docking reveals that the C-8 nitro group facilitates additional polar interactions with the iNOS binding pocket, enhancing target engagement compared to unmodified chrysin [5]. This makes it a suitable candidate for investigating nitroflavone-based iNOS inhibition.

Leukemia Research: PPARγ/PTEN/Akt Pathway Modulator with Low Micromolar Potency

Select 8-nitrochrysin for leukemia studies, particularly those investigating PPARγ/PTEN/Akt signaling. It inhibits HL-60 cell proliferation with an IC50 of 1.34 μmol/L and induces apoptosis via PPARγ activation and PTEN up-regulation [5]. Its effects are specifically antagonized by GW9662, confirming pathway involvement [5].

Breast Cancer Research: HER-2/neu-Overexpressing Cell Line Studies

Apply 5,7-dihydroxy-8-nitrochrysin (NOC) in breast cancer research focused on HER-2/neu-positive models. It preferentially inhibits MDA-MB-453 cell growth and modulates the Akt/FOXO3a pathway [5], providing a tool for investigating targeted therapies in this aggressive breast cancer subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.